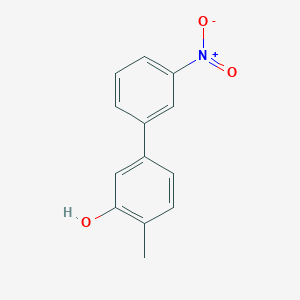
2-Methyl-4-(2-methylthiophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(2-methylthiophenyl)phenol, 95% (or 2M4MTP) is a synthetic organic compound with a variety of uses in scientific research. It is a colorless liquid with a sweet, floral odor and a slightly bitter taste. The chemical structure of 2M4MTP consists of a phenyl ring with two methylthiophenyl substituents and two methyl substituents. It is an important intermediate in the synthesis of various compounds and has been used in various fields of research, including biochemistry, pharmacology, and drug development.
作用机制
2M4MTP has a variety of mechanisms of action, depending on its application. For example, it can act as a proton donor in the Grignard reaction, or as a nucleophile in the Wittig reaction. Additionally, it can act as a catalyst in the synthesis of polymers and organic materials.
Biochemical and Physiological Effects
2M4MTP has been studied for its biochemical and physiological effects. It has been found to be metabolized by the liver, and to be excreted in the urine. Additionally, it has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2M4MTP has a number of advantages and limitations for use in laboratory experiments. On the plus side, it is a relatively inexpensive compound and is easily accessible. Additionally, it is stable in air and is non-toxic. On the other hand, it is sensitive to light and is volatile. Additionally, it has a low solubility in water.
未来方向
In the future, 2M4MTP could be used in a variety of applications. It could be used in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, it could be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a component in the synthesis of organic materials. Furthermore, it could be used in the treatment of various diseases, such as neurodegenerative diseases and cancer. Finally, it could be used in the development of new materials, such as sensors and nanomaterials.
合成方法
2M4MTP can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The most commonly used method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a base. The Grignard reaction is another commonly used method, which involves the reaction of an organomagnesium halide with an aldehyde or ketone. The Wittig reaction is a third method, which involves the reaction of an aldehyde or ketone with a phosphonium salt.
科学研究应用
2M4MTP has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a starting material for the synthesis of heterocyclic compounds, such as thiophenes, thiazoles, and thiadiazoles. Additionally, 2M4MTP has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a component in the synthesis of organic materials.
属性
IUPAC Name |
2-methyl-4-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-10-9-11(7-8-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVXGXLUBMWTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














